molecular formula C19H17ClN2O4 B2439132 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea CAS No. 1448130-53-7

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea

Cat. No.: B2439132
CAS No.: 1448130-53-7
M. Wt: 372.81
InChI Key: JCMIULSMKOPFHM-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea is a synthetically designed small molecule offered for early-stage pharmacological and biochemical research. Its structure incorporates a urea core, a functional group prevalent in medicinal chemistry for its ability to participate in key hydrogen-bonding interactions with biological targets. The molecule is further functionalized with a benzodioxole moiety, a privileged scaffold known to be present in compounds interacting with various enzymes and receptors in the central nervous system , and a 4-chlorobenzyl group, which can influence pharmacokinetic properties and target binding affinity. While the specific biological profile of this compound is not yet fully characterized, its architecture suggests potential as a candidate for investigating novel modulators of neurological and enzymatic targets. Researchers may find it valuable for screening against target classes such as GPCRs or kinases, where the urea pharmacophore is commonly utilized . This compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c20-15-5-3-14(4-6-15)12-22-19(23)21-9-1-2-10-24-16-7-8-17-18(11-16)26-13-25-17/h3-8,11H,9-10,12-13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMIULSMKOPFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the But-2-yn-1-yl Linker: The benzo[d][1,3]dioxole intermediate is then reacted with a but-2-yn-1-yl halide under basic conditions to form the desired ether linkage.

    Urea Formation: The final step involves the reaction of the intermediate with 4-chlorobenzyl isocyanate to form the urea derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency.

Scientific Research Applications

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug design and development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets and pathways. For instance, its potential enzyme inhibition properties may involve binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The compound’s unique structure allows it to interact with various biological targets, leading to diverse biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea stands out due to its unique combination of functional groups. Similar compounds include:

    1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methylbenzyl)urea: Differing by the presence of a methyl group instead of a chlorine atom.

    1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea: Featuring a fluorine atom instead of chlorine.

    1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-nitrobenzyl)urea: Containing a nitro group in place of chlorine.

Biological Activity

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzo[d][1,3]dioxole moiety is particularly significant, as it is commonly found in various bioactive molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound can be described by the following structural formula:

C16H16ClN2O3\text{C}_{16}\text{H}_{16}\text{ClN}_{2}\text{O}_{3}

This structure includes:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in many pharmacologically active compounds.
  • But-2-yn-1-yl linker : Provides flexibility and may enhance interaction with biological targets.
  • Chlorobenzyl group : Potentially increases lipophilicity and biological activity.

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest several pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, derivatives with similar structures have demonstrated significant inhibition of α-amylase, a target for diabetes management .
  • Cytotoxicity Against Cancer Cells : In vitro studies indicate that compounds with similar scaffolds exhibit cytotoxic effects against various cancer cell lines. For example, certain benzodioxole derivatives have shown IC50 values indicating strong anticancer activity while maintaining safety profiles for normal cells.
  • Modulation of Biological Targets : The unique structural features allow for interactions with various receptors and enzymes, potentially modulating their activity and influencing cellular signaling pathways.

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
α-Amylase InhibitionSignificant inhibition observed; potential application in diabetes treatment
CytotoxicityExhibits cytotoxic effects on cancer cell lines; IC50 values range from 26–65 µM
Safety ProfileNegligible effects on normal cell lines (IC50 > 150 µM)

Case Study 1: Antidiabetic Potential

A study investigating the antidiabetic potential of benzodioxole derivatives found that certain compounds significantly inhibited α-amylase with IC50 values as low as 0.68 µM. This suggests a promising avenue for developing new antidiabetic agents based on similar structures .

Case Study 2: Anticancer Activity

Research into benzodioxole derivatives revealed that some exhibited potent anticancer effects against multiple cell lines. Compounds were tested against various cancer types, demonstrating significant cytotoxicity while sparing normal cells, thus highlighting their therapeutic potential.

Q & A

Q. Optimization strategies :

  • Control temperature (0–60°C) to avoid side reactions.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.5–5.0 ppm (benzo[d][1,3]dioxole O–CH₂), and δ 3.8–4.2 ppm (urea NH) confirm substituent connectivity .
    • ¹³C NMR : Carbonyl signals at ~155–160 ppm (urea C=O) and alkyne carbons at ~70–90 ppm .
  • IR spectroscopy : Absorption bands at ~1650–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C in dioxole) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 413.12 [M+H]⁺) .
  • HPLC : Retention time (~12–15 min, C18 column) ensures purity .

Advanced: How can researchers elucidate the mechanism of action against cancer cells?

Q. Methodology :

  • In vitro assays :
    • Measure IC50 values in prostate (PC-3) or breast cancer (MCF-7) cell lines using MTT assays .
    • Assess apoptosis via caspase-3/7 activation and mitochondrial membrane potential disruption .
  • Target identification :
    • Molecular docking : Simulate binding to kinase domains (e.g., EGFR or PI3K) using AutoDock Vina .
    • Enzyme inhibition : Test inhibitory effects on tubulin polymerization or topoisomerase II activity .
  • Pathway analysis : Western blotting to evaluate downstream proteins (e.g., Bcl-2, Bax) .

Q. Common sources of discrepancy :

  • Cell line variability : Differences in genetic profiles (e.g., PC-3 vs. HEK293) affect drug uptake .
  • Assay protocols : MTT vs. ATP-based luminescence assays may yield varying IC50 values .
  • Compound purity : Impurities >5% (e.g., unreacted intermediates) skew results .

Q. Resolution strategies :

  • Standardize protocols (e.g., 48-hr incubation, 10% FBS media).
  • Validate purity via orthogonal methods (HPLC + NMR).
  • Use isogenic cell lines for comparative studies .

Advanced: How do structural modifications (e.g., halogen substitution) influence bioactivity?

Q. Key findings :

  • 4-Chlorobenzyl group : Enhances lipophilicity (logP ~3.5), improving membrane permeability vs. 3,4-dimethoxy derivatives (logP ~2.8) .
  • Fluorine substitution : Electron-withdrawing effects increase metabolic stability but reduce cytotoxicity (e.g., 2,6-difluoro analog IC50 = 15.4 µM vs. 8.2 µM for 4-chloro) .

Q. Methodology for SAR studies :

  • Synthesize analogs via parallel synthesis.
  • Correlate logP (HPLC-measured) with bioactivity .

Basic: What strategies ensure high purity (>98%) during synthesis?

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities .
  • Flash chromatography : Optimize solvent gradients (e.g., 30–70% ethyl acetate in hexane) .
  • HPLC-DAD : Monitor UV absorption (λ = 254 nm) to detect trace impurities .

Advanced: How can computational modeling guide the design of derivatives with improved efficacy?

  • Pharmacophore modeling : Identify essential moieties (e.g., urea group for H-bonding) .
  • ADMET prediction : Use SwissADME to optimize solubility (TPSA >80 Ų) and reduce hepatotoxicity .
  • MD simulations : Assess binding stability to targets (e.g., >50 ns simulations for kinase inhibitors) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., Mitsunobu reactions) .
  • Cost reduction : Replace Pd catalysts with cheaper Cu-based systems for alkyne coupling .
  • Purification bottlenecks : Implement centrifugal partition chromatography for large batches .

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